

GSK2188931B cardiac remodeling post-myocardial infarction

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Compound Focus: **GSK2188931B**

Cat. No.: S1802720

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Efficacy Data & Experimental Summary

The provided information is based on a single pre-clinical animal study published in 2013 [1]. The tables below summarize the key quantitative findings and the experimental design.

Table 1: Key In Vivo Efficacy Findings after 5 Weeks of Treatment [1]

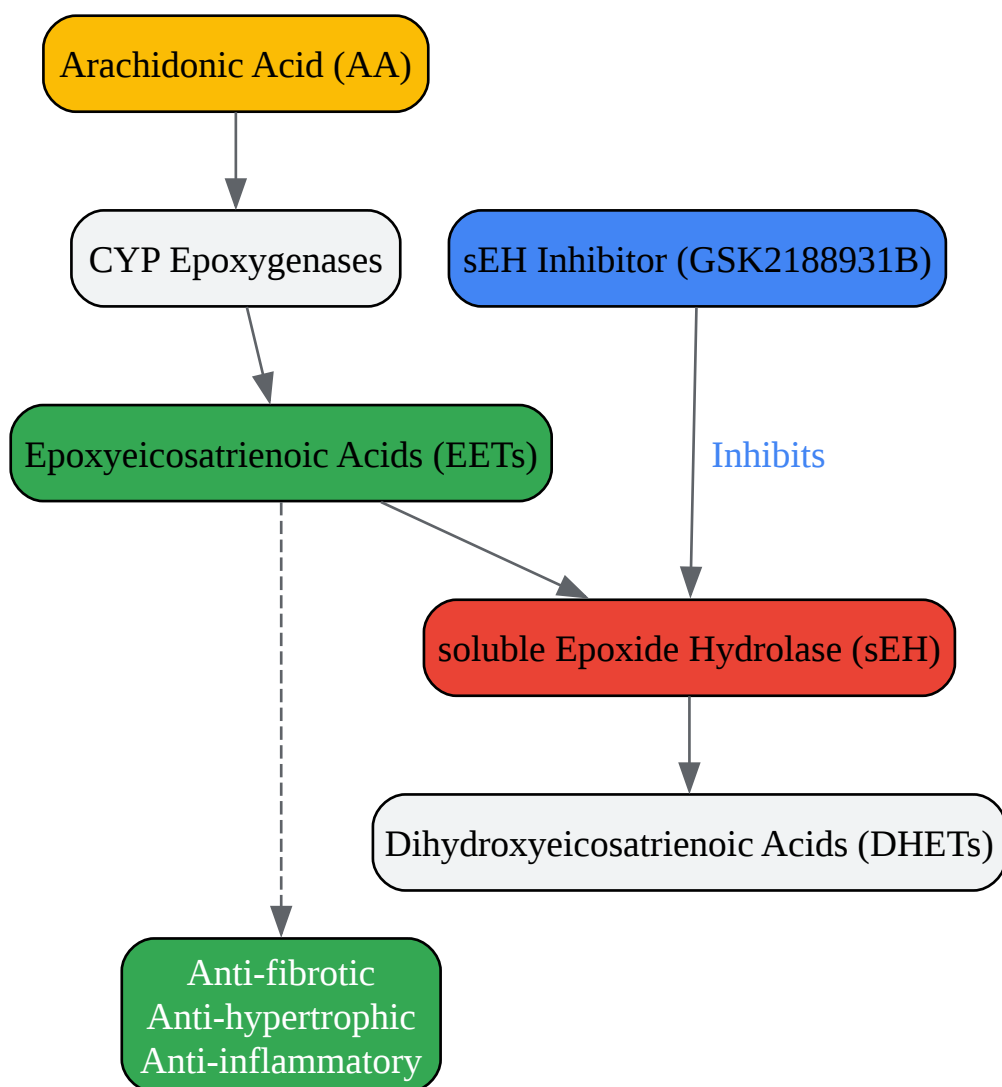
Parameter	Sham Group	MI + Vehicle Group	MI + GSK2188931B Group	Effect of GSK2188931B
LV Ejection Fraction (%)	65 ± 2	30 ± 2	43 ± 2	Significant improvement
Collagen I (% area, Non-Infarct Zone)	2.57 ± 0.17	5.06 ± 0.58	2.97 ± 0.34	Significant attenuation
Collagen I (% area, Peri-Infarct Zone)	2.57 ± 0.17	10.51 ± 0.64	7.77 ± 0.57	Significant attenuation
Macrophage Infiltration (Peri-Infarct Zone)	Not specified	Elevated	Reduced	Significant reduction

Table 2: Experimental Model & Protocol [1]

Aspect	Details
Animal Model	Rat myocardial infarction (MI) model
Compound	GSK2188931B (a novel sEH inhibitor)
Dosage & Administration	80 mg/kg/day, administered in chow diet
Treatment Duration	5 weeks, initiated post-MI
Key In Vitro Assays	AngII/TNF α -stimulated myocyte hypertrophy; AngII/TGF β -stimulated cardiac fibroblast collagen synthesis; LPS-stimulated monocyte TNF α expression

Mechanism of Action & Biological Context

GSK2188931B works by inhibiting the enzyme soluble epoxide hydrolase (sEH). To understand its mechanism, it's helpful to see the pathway it influences.



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sEH Inhibition increases cardioprotective EETs [2].

- **sEH Inhibition Increases EETs:** EETs are bioactive lipids with protective effects [2]. sEH degrades EETs into less active DHETs. **GSK2188931B** inhibits sEH, raising endogenous EET levels [1] [2].
- **Direct Cellular Effects:** Elevated EETs directly reduce pro-fibrotic and pro-hypertrophic signaling. The study showed **GSK2188931B** reduces collagen synthesis in fibroblasts and hypertrophy in myocytes stimulated by AngII and TGFβ/TNFα [1].

Research Context & Alternative Targets

While data on **GSK2188931B** itself is limited, research into cardiac remodeling has identified other promising therapeutic targets and drug classes.

- **SGLT2 Inhibitors:** Drugs like empagliflozin and dapagliflozin show benefits in reversing remodeling by reducing hypertrophy, fibrosis, and apoptosis through various signaling pathways [3] [4].
- **Immunomodulation:** Regulatory T cells (Tregs) improve post-MI remodeling by suppressing inflammation, reducing fibroblast activation, and promoting angiogenesis [5].
- **Signaling Pathways:** TGF- β and WNT signaling pathways are central drivers of cardiac fibrosis and are key targets for investigation [6].

Research Considerations

For your ongoing work, consider these factors:

- **Limited Compound Data:** The available data for **GSK2188931B** is from a single, older pre-clinical study. Further development or clinical trial data for this specific compound is not available in the search results.
- **Pathway Validation:** The sEH/EET pathway remains a validated target for cardiac remodeling. Other sEH inhibitors and methods to elevate EETs continue to be investigated [2].
- **Model Translation:** The positive results in rat models highlight the need for studies in higher-order species and humans to confirm efficacy and safety.

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